4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole

Description

Significance of 1,2,3-Triazole Heterocycles as Versatile Molecular Scaffolds in Modern Chemical Synthesis

The 1,2,3-triazole, a five-membered aromatic ring containing three adjacent nitrogen atoms, has emerged as a privileged structural motif in organic chemistry. wisdomlib.orgtandfonline.comnih.gov Its prominence surged with the advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. nih.goviosrjournals.orgnih.gov This synthetic accessibility has cemented the triazole core as a reliable and versatile linker in the construction of complex molecules. nih.gov

Beyond its role as a stable linker, the triazole ring system is a key pharmacophore, with its derivatives exhibiting a vast spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. tandfonline.comnih.govnih.gov The nitrogen atoms in the triazole ring are capable of forming hydrogen bonds, which can enhance the solubility of molecules and their ability to interact with biological targets. mdpi.comresearchgate.net This combination of synthetic accessibility, stability, and biological relevance makes 1,2,3-triazoles foundational scaffolds in drug discovery, materials science, and agrochemicals. iosrjournals.orgrsc.org

Overview of Halogenated 1,2,3-Triazoles: Synthetic Utility and Intrinsic Reactivity

The introduction of a halogen atom, such as bromine, onto the 1,2,3-triazole ring significantly enhances its synthetic utility. nbinno.com Halogenated triazoles serve as versatile intermediates, amenable to a wide range of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. nbinno.comorganic-chemistry.org The presence of a bromine atom at the 4-position of the triazole ring, for instance, provides a reactive handle for introducing new carbon-carbon or carbon-heteroatom bonds via reactions like the Suzuki, Sonogashira, or Buchwald-Hartwig couplings. iosrjournals.orgorganic-chemistry.org

This reactivity allows for the late-stage functionalization of the triazole core, enabling the synthesis of diverse libraries of polysubstituted triazoles that would be difficult to access through direct cycloaddition methods. organic-chemistry.org Furthermore, the bromine atom can influence the electronic properties of the triazole ring and direct the regioselectivity of subsequent reactions, such as N-alkylation. organic-chemistry.org For example, the reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides has been shown to proceed with high regioselectivity to yield 2-substituted products. organic-chemistry.org These characteristics make bromo-1,2,3-triazoles powerful and indispensable building blocks in synthetic organic chemistry. researchgate.net

Structural Specificity and Research Context of 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole within the Triazole Framework

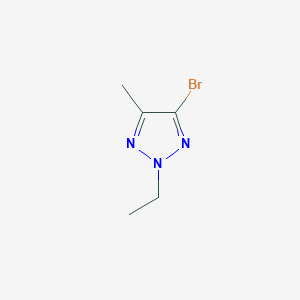

This compound is a distinct isomer within the substituted triazole family. Its structure is characterized by a 1,2,3-triazole ring substituted at the C4 position with a bromine atom, at the C5 position with a methyl group, and at the N2 position with an ethyl group. The placement of the ethyl group at the N2 position defines it as a 2H-1,2,3-triazole, which can have different physicochemical and biological properties compared to its N1-substituted counterpart. researchgate.net

While extensive research dedicated exclusively to this compound is not widely documented in peer-reviewed literature, its chemical significance can be inferred from its structure. It combines the key features of a halogenated triazole with specific alkyl substitutions. The bromo-substituent at the C4 position primes the molecule for cross-coupling reactions, allowing for its elaboration into more complex structures. The methyl and ethyl groups at the C5 and N2 positions, respectively, can influence the molecule's steric and electronic properties, solubility, and metabolic stability.

This compound is therefore best understood as a versatile synthetic intermediate. Its structure suggests it is a valuable precursor for creating libraries of 2,4,5-trisubstituted 1,2,3-triazoles, a class of compounds with significant interest in medicinal chemistry and materials science. organic-chemistry.orgevitachem.com

Below is a table detailing the computed chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₅H₈BrN₃ |

| Monoisotopic Mass | 188.99016 Da |

| Predicted XlogP | 2.0 |

| SMILES | CCN1N=C(C(=N1)Br)C |

| InChI | InChI=1S/C5H8BrN3/c1-3-9-7-4(2)5(6)8-9/h3H2,1-2H3 |

| InChIKey | HICJDHQCFYTBSE-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-ethyl-5-methyltriazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN3/c1-3-9-7-4(2)5(6)8-9/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HICJDHQCFYTBSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1N=C(C(=N1)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization and Structural Elucidation of Substituted Bromotriazoles

X-ray Crystallography for Definitive Solid-State Structural Determination

While research exists for various other substituted bromotriazoles, the explicit instructions to focus solely on "4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole" and to include detailed research findings and data tables cannot be fulfilled due to the absence of published experimental data for this specific molecule.

Theoretical and Computational Investigations of 4 Bromo 2 Ethyl 5 Methyl 2h 1,2,3 Triazole

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and electron distribution of a molecule. These methods solve approximations of the Schrödinger equation to determine molecular properties from first principles.

Density Functional Theory (DFT) Studies on Triazole Derivatives

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. nih.gov It offers a good balance between accuracy and computational cost, making it suitable for a broad range of chemical systems. For triazole derivatives, DFT methods, particularly using functionals like B3LYP or B3PW91 with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are standard for geometry optimization. nih.govresearchgate.net

These calculations yield the most stable (lowest energy) conformation of the molecule, providing precise predictions of bond lengths, bond angles, and dihedral angles. Studies on related 2-substituted-1,2,3-triazoles have shown that the 2H-tautomer is generally more stable than the 1H-form. researchgate.net DFT is also used to calculate key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. researchgate.netresearchgate.net A smaller gap suggests higher reactivity.

Table 1: Representative Calculated Electronic Properties for a Substituted 1,2,3-Triazole using DFT/B3LYP (Note: Data is illustrative, based on typical values for similar triazole derivatives)

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV to -7.5 eV |

| LUMO Energy | -1.0 eV to -2.0 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.5 eV to 6.0 eV |

| Dipole Moment | 1.5 D to 3.0 D |

Hartree-Fock (HF) Method Applications in Predicting Molecular Properties

The Hartree-Fock (HF) method is an ab initio calculation that was a cornerstone of computational chemistry before DFT became widespread. While it is generally less accurate than modern DFT methods because it does not fully account for electron correlation, it remains a valuable tool for providing a qualitative understanding of molecular orbitals and electronic structure. researchgate.net

HF calculations, often used in conjunction with more advanced methods, can also be applied to optimize molecular geometries and predict electronic properties. researchgate.net For substituted triazoles, HF calculations have been used to investigate tautomeric stability and analyze structural parameters. researchgate.net Comparing HF and DFT results can provide insights into the importance of electron correlation for specific molecular properties. For many heterocyclic systems, HF calculations predict similar geometric trends to DFT but may differ in the absolute values of bond lengths and angles.

Table 2: Comparison of Predicted Bond Lengths (Å) in a 2H-1,2,3-Triazole Ring (Note: Data is illustrative and represents typical values from computational studies on analogous systems)

| Bond | Typical DFT (B3LYP/6-311G) Value | Typical HF/6-311G Value |

|---|---|---|

| N1=N2 | ~1.31 Å | ~1.29 Å |

| N2-N3 | ~1.31 Å | ~1.29 Å |

| N3-C4 | ~1.35 Å | ~1.34 Å |

| C4=C5 | ~1.38 Å | ~1.37 Å |

| C5-N1 | ~1.35 Å | ~1.34 Å |

Prediction of Spectroscopic Parameters through Computational Methods

Computational methods are routinely used to predict various spectroscopic parameters, which can be compared with experimental data to confirm the structure of newly synthesized compounds. bohrium.com For 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole, these predictions would be invaluable for its characterization.

Calculations of vibrational frequencies (Infrared and Raman spectra) are typically performed using DFT after geometry optimization. nih.gov The resulting theoretical spectrum helps in the assignment of experimental absorption bands to specific molecular vibrations, such as C-H stretches, C=N stretches, and ring deformation modes. researchgate.net

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁵N) are accurately predicted using the Gauge-Independent Atomic Orbital (GIAO) method, usually coupled with DFT. rsc.org Theoretical ¹³C and ¹H NMR spectra for substituted triazoles show good correlation with experimental results. nih.govmdpi.com Such calculations are particularly useful for distinguishing between isomers, such as the 1,4-, 1,5-, and 2,4-disubstituted 1,2,3-triazoles, where experimental spectra alone may be ambiguous. rsc.orgarkat-usa.org

Table 3: Representative Predicted vs. Experimental NMR Chemical Shifts (ppm) for a Substituted 1,2,3-Triazole (Note: Data is illustrative, based on typical values for similar triazole derivatives)

| Atom | Typical Calculated Shift (GIAO-DFT) | Typical Experimental Shift |

|---|---|---|

| Triazole C4 | 145 - 150 ppm | ~146 ppm |

| Triazole C5 | 120 - 125 ppm | ~122 ppm |

| Triazole H (on C5) | 7.5 - 8.5 ppm | ~8.0 ppm |

Mechanistic Studies of Triazole Formation and Functionalization using Computational Models

Computational modeling is a critical tool for elucidating the reaction mechanisms involved in the synthesis of 1,2,3-triazoles. The most common route to the 1,2,3-triazole core is the [3+2] cycloaddition of an azide (B81097) with an alkyne. chemtube3d.com

Theoretical studies of this reaction investigate the potential energy surface to identify transition states and intermediates. mdpi.com These calculations can determine the activation energy barriers for different pathways, thereby explaining the regioselectivity of the reaction (i.e., the preferential formation of one isomer over another). For instance, computational studies have detailed the mechanism of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction that regioselectively yields 1,4-disubstituted 1,2,3-triazoles. nih.gov These models analyze the role of the copper catalyst in lowering the activation barrier and directing the stereochemical outcome. mdpi.comnih.gov

By applying these computational models, one could investigate the specific formation of this compound, predict the feasibility of different synthetic routes, and understand the electronic and steric factors that govern its functionalization.

Role of 4 Bromo 2 Ethyl 5 Methyl 2h 1,2,3 Triazole in Advanced Organic Synthesis and Chemical Sciences

The Compound as a Highly Functionalized and Versatile Synthetic Building Block

4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole is a uniquely structured heterocyclic compound that serves as a versatile scaffold in synthetic chemistry. Its utility stems from the strategic placement of three distinct functional groups on the stable 1,2,3-triazole core: a reactive bromo group, an N-ethyl group, and a C-methyl group.

The Bromo Substituent : The bromine atom at the C4 position is the primary reactive site for synthetic transformations. As a halogen, it activates the carbon atom to which it is attached, making it susceptible to a wide array of cross-coupling reactions and nucleophilic substitutions. This allows for the straightforward introduction of new carbon-carbon and carbon-heteroatom bonds, serving as a linchpin for molecular diversification. nih.govmdpi.com

The N2-Ethyl Group : The ethyl group on the N2 nitrogen atom is significant for several reasons. The N2-substitution pattern is less common than the N1-substituted isomers typically obtained from standard click chemistry reactions, making this compound a unique building block. researchgate.net The ethyl group also enhances the compound's solubility in organic solvents and can influence the electronic properties and steric environment of the triazole ring, which can be crucial in directing subsequent reactions or in tuning the properties of the final molecule.

The combination of these features in a single, stable molecule makes this compound an ideal starting point for creating libraries of complex derivatives for various chemical and pharmaceutical applications. acs.orgnih.gov

Strategies for the Diversification of the 1,2,3-Triazole Core using the Title Compound

The primary route for the diversification of this compound involves leveraging the reactivity of the C4-bromo substituent. This halogen serves as a versatile handle for a variety of powerful bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. These methods allow for the precise and efficient introduction of a wide range of functional groups.

Key diversification strategies include:

Suzuki-Miyaura Coupling : Reaction with boronic acids or esters to form new C-C bonds, introducing aryl or vinyl groups at the C4 position.

Sonogashira Coupling : Coupling with terminal alkynes to install alkynyl moieties, which can serve as handles for further "click" reactions or other transformations.

Heck Coupling : Reaction with alkenes to introduce vinyl substituents.

Buchwald-Hartwig Amination : Formation of C-N bonds by coupling with amines, anilines, or N-heterocycles.

Stille Coupling : C-C bond formation using organostannane reagents.

Nucleophilic Aromatic Substitution (SNAr) : In cases where the triazole ring is sufficiently electron-deficient, direct substitution of the bromide with potent nucleophiles like thiols or alkoxides can be achieved. nih.gov

The following table summarizes representative conditions for these transformations, adapted from studies on analogous bromo-heterocyclic systems.

| Reaction Type | Coupling Partner | Typical Catalyst/Reagents | Potential Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | 4-Aryl-2-ethyl-5-methyl-2H-1,2,3-triazole |

| Sonogashira Coupling | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Ethyl-4-(alkynyl)-5-methyl-2H-1,2,3-triazole |

| Buchwald-Hartwig Amination | R₂NH | Pd₂(dba)₃, BINAP, NaOt-Bu | 4-(Amino)-2-ethyl-5-methyl-2H-1,2,3-triazole |

| Stille Coupling | Ar-Sn(Bu)₃ | Pd(PPh₃)₄, LiCl | 4-Aryl-2-ethyl-5-methyl-2H-1,2,3-triazole |

These strategies collectively provide a robust toolkit for modifying the 1,2,3-triazole core, enabling the synthesis of a vast chemical space from a single, versatile precursor.

Pathways to Complex Molecular Architectures Featuring the Substituted 1,2,3-Triazole Unit

The synthetic utility of this compound extends beyond simple diversification to the construction of intricate molecular architectures. The substituted 1,2,3-triazole unit can be seamlessly integrated into larger systems, where it can act as a stable linker, a pharmacophore, or a key structural element. acs.org

Pathways to complex molecules often involve multistep sequences where the triazole is functionalized and then connected to other molecular fragments. For example, a Sonogashira coupling can be used to introduce a terminal alkyne onto the triazole core. This newly installed alkyne can then participate in a subsequent Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, a highly efficient method for linking the triazole unit to another molecule containing an azide (B81097) group. frontiersin.orgraco.cat This "grafting" approach is a powerful strategy for creating hybrid molecules, such as triazole-linked nucleosides, peptides, or polymers.

Another important pathway involves bifunctionalization. A Suzuki coupling could be performed to attach an aryl ring that bears another reactive group, such as a different halogen or a boronic ester. This allows for sequential, site-selective cross-coupling reactions, enabling the construction of extended, conjugated systems relevant to materials science or complex drug scaffolds. The triazole ring in such architectures provides rigidity and chemical stability, and its N-atoms can engage in hydrogen bonding, influencing the molecule's conformation and biological interactions. mdpi.comresearchgate.net

Regiochemical Control and Stereochemical Considerations in the Synthesis of Polysubstituted Triazoles

The synthesis of a specifically substituted triazole like this compound highlights the critical importance of regiochemical control in triazole synthesis. The classic Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne under thermal conditions often produces a mixture of 1,4- and 1,5-disubstituted regioisomers. nih.gov However, modern synthetic methods allow for high levels of control.

1,4-Regioisomers : The most common method for achieving 1,4-disubstitution is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This "click" reaction is highly reliable and regioselective. nih.govnih.govrsc.org

1,5-Regioisomers : Ruthenium-catalyzed cycloadditions (RuAAC) are often employed to selectively generate the 1,5-disubstituted regioisomer. nih.gov

N2-Substituted Isomers : The synthesis of N2-substituted triazoles, such as the title compound, is more challenging and generally cannot be achieved directly from standard cycloaddition reactions. These isomers are often prepared through alternative routes, such as the alkylation of a pre-formed NH-triazole ring. For instance, the reaction of 4,5-dibromo-1,2,3-triazole with an alkylating agent can lead to N2-alkylation, sometimes with high regioselectivity depending on the reaction conditions and substrates. researchgate.netchemicalbook.com Another approach involves the cyclization of specifically designed precursors that favor the formation of the 2H-1,2,3-triazole tautomer. researchgate.net

The following table outlines the general outcomes of major triazole synthesis strategies.

| Method | Typical Reactants | Primary Product Regioisomer |

|---|---|---|

| Thermal Huisgen Cycloaddition | Alkyne + Azide | Mixture of 1,4- and 1,5-isomers |

| Copper-Catalyzed (CuAAC) | Terminal Alkyne + Azide | 1,4-disubstituted |

| Ruthenium-Catalyzed (RuAAC) | Alkyne + Azide | 1,5-disubstituted |

| Alkylation of NH-Triazole | 4-Bromo-5-methyl-1H-1,2,3-triazole + Ethyl Iodide | Mixture of N1 and N2-ethyl isomers (conditions dependent) |

Regarding stereochemistry, the aromatic 1,2,3-triazole ring itself is planar and achiral. Therefore, stereochemical considerations primarily arise from chiral centers located within the substituents attached to the ring. During the synthesis of complex molecules using the title compound as a building block, it is essential to control the stereochemistry of any new chiral centers that are formed, for example, during asymmetric additions to a functional group introduced via cross-coupling.

Future Research Directions and Outlook in Substituted Triazole Chemistry

Development of Novel and More Sustainable Synthetic Methodologies for Halogenated Triazoles

The future synthesis of halogenated triazoles is geared towards aligning with the principles of green chemistry, which emphasize waste reduction, energy efficiency, and the use of environmentally benign materials. rsc.orgnih.gov Traditional synthetic routes are often being replaced by more sustainable methods. rsc.org Research is increasingly focused on minimizing hazardous solvents and reagents to improve the yield and efficiency of triazole synthesis. nih.gov

Key areas of development include:

Alternative Energy Sources: Non-conventional energy sources like microwave irradiation and ultrasound are becoming central to the synthesis of triazole derivatives. nih.govmdpi.com Microwave-assisted synthesis, in particular, has been shown to dramatically reduce reaction times from hours to minutes and increase product yields, representing a significant advancement over conventional heating methods. rsc.orgnih.govpnrjournal.com Ultrasound-assisted synthesis has also proven to be a highly efficient method for producing 1,2,3-triazole derivatives. nih.govmdpi.com

Green Solvents and Catalysts: There is a significant shift towards using eco-friendly solvents such as water, glycerol, and deep eutectic solvents (DES) for triazole synthesis. consensus.app These solvents reduce the environmental impact associated with volatile organic compounds. consensus.app Furthermore, the development of heterogeneous and recyclable catalysts, including copper nanoparticles, is a key trend, enhancing the sustainability of the classic copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. mdpi.comconsensus.app

Photocatalysis: Visible-light photocatalysis is an emerging green strategy for triazole synthesis. acs.orgresearchgate.net This method allows for reactions to occur under mild, ambient conditions, often eliminating the need for metal catalysts and harsh reagents. acs.org Research into photocatalytic systems, potentially using organic dyes or novel nanocomposites, could provide new, efficient pathways for the halogenation and synthesis of the triazole core. acs.orgresearchgate.net

Flow Chemistry: Continuous-flow synthesis offers superior control over reaction parameters such as temperature and residence time, which is crucial for handling reactive intermediates. rsc.org This technology is particularly beneficial for improving the safety and scalability of reactions involving potentially hazardous reagents like azides. Developing a continuous-flow route for halogenated heterocycles could lead to more efficient and automated production for pharmaceutical and agrochemical applications. acs.orgspringerprofessional.de

| Methodology | Key Advantages | Future Research Focus |

|---|---|---|

| Conventional Heating | Well-established procedures | Replacement with more energy-efficient methods |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. rsc.orgnih.gov | Application to a wider range of halogenated precursors and solvent-free conditions. rsc.org |

| Ultrasound-Assisted Synthesis | High efficiency, mild conditions. nih.govmdpi.com | One-pot multi-component reactions under ultrasonic irradiation. mdpi.com |

| Photocatalysis | Environmentally friendly, mild conditions, metal-free options. acs.org | Discovery of new photocatalysts and reaction pathways for C-H and C-Br bond activation. rsc.org |

| Flow Chemistry | Enhanced safety, scalability, precise reaction control, automation. rsc.orgacs.org | Development of multi-step, telescoped syntheses of complex functionalized triazoles. uc.pt |

Exploration of Undiscovered Reactivity Patterns for the Bromine Substituent and Alkyl Chains

The bromine atom and the ethyl and methyl groups on the 4-bromo-2-ethyl-5-methyl-2H-1,2,3-triazole ring are key sites for further functionalization. While the utility of the bromo-substituent in directing regioselective N-2 alkylation and participating in cross-coupling reactions is known, significant potential for discovering new reactivity remains. organic-chemistry.org

Future research avenues include:

Novel Cross-Coupling Reactions: The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. organic-chemistry.org Future work will likely explore a broader range of coupling partners to introduce novel and complex functionalities at the C4 position. This could involve developing new catalytic systems that are more efficient and operate under milder conditions.

C-H Functionalization: Direct functionalization of the C-H bonds of the ethyl and methyl groups presents a highly atom-economical approach to introduce complexity. Recent advances in metal-catalyzed C-H activation could be applied to selectively modify these alkyl chains, opening pathways to new derivatives without the need for pre-functionalized starting materials. rsc.org

Photocatalytic Activation: The C-Br bond can be targeted by photoredox catalysis to generate triazolyl radicals. These reactive intermediates could participate in a variety of transformations, such as additions to alkenes or arenes, that are not accessible through traditional thermal methods. This approach could unlock unprecedented reactivity patterns for halogenated triazoles.

Ring Transformation and Cleavage: Investigating the stability of the triazole ring under various conditions could lead to controlled ring-opening or rearrangement reactions. For instance, denitrogenative triazole ring cleavage has been used to synthesize other heterocyclic systems like oxazoles, showcasing a potential pathway to convert triazoles into different valuable scaffolds. researchgate.net

| Substituent | Current Reactivity | Future Exploration |

|---|---|---|

| 4-Bromo | Suzuki coupling, Hydrogenation. organic-chemistry.org | Photocatalytic radical formation, new cross-coupling partners, C-H activation at C5-methyl. |

| 2-Ethyl Chain | Directs N-2 substitution. | Selective C-H functionalization (e.g., oxidation, halogenation), radical additions. |

| 5-Methyl Chain | Part of the core structure. | C-H activation, condensation reactions, functionalization via lithiation. |

| Triazole Ring | Core scaffold. | Denitrogenative ring cleavage to form other heterocycles. researchgate.net |

Advanced Computational Modeling for Rational Design and Deeper Mechanistic Insights

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules like substituted triazoles. irjweb.com These methods provide deep insights into molecular structure, electronic properties, and reaction mechanisms. irjweb.comnih.gov

The future of computational modeling in this field will likely involve:

Predictive Reaction Modeling: Beyond retrospective analysis, computational tools will be increasingly used to predict the outcomes of unknown reactions. By calculating activation barriers and reaction thermodynamics, researchers can screen potential synthetic routes in silico, saving significant time and resources in the lab. nih.gov This can help identify the most promising conditions for functionalizing this compound.

Rational Design of Functional Molecules: Computational docking and molecular dynamics simulations are crucial for the rational design of new drugs and materials. mdpi.comnih.govresearchgate.net By modeling the interaction of triazole derivatives with biological targets (e.g., enzymes) or materials surfaces, scientists can design molecules with optimized properties, such as enhanced binding affinity or specific electronic characteristics. mdpi.comnih.gov

Machine Learning and AI Integration: The integration of machine learning and artificial intelligence with computational chemistry is set to revolutionize the field. numberanalytics.com AI algorithms can be trained on large datasets of known reactions and molecular properties to predict the characteristics of novel triazole derivatives or to suggest optimal synthetic pathways, accelerating the discovery of new functional compounds. numberanalytics.com

Elucidating Complex Mechanisms: Combining experimental and computational studies provides a deeper understanding of complex reaction mechanisms, such as those in photocatalysis or metal-catalyzed reactions. nih.govresearchgate.net This synergy is essential for optimizing existing methods and discovering entirely new transformations.

Integration of this compound into Emerging Chemical Synthesis Paradigms

The unique substitution pattern of this compound makes it a valuable building block for integration into modern synthetic applications that demand precisely functionalized molecules.

Future integration will likely focus on:

Click Chemistry and Bioconjugation: As a functionalized triazole, this compound is primed for use in the broader context of "click chemistry". While the triazole ring itself is often the product of a click reaction, pre-formed and functionalized triazoles can act as key connectors or scaffolds. nih.gov The bromine atom can be converted into other functional groups (e.g., an azide (B81097) or alkyne via substitution reactions), allowing it to be "clicked" onto biomolecules or polymers to create complex conjugates for applications in drug delivery or diagnostics.

Materials Science: The triazole ring is known for its ability to coordinate with metals and participate in hydrogen bonding, making it a valuable component in the design of polymers, metal-organic frameworks (MOFs), and corrosion inhibitors. nih.govnumberanalytics.com The specific substituents on this compound can be used to tune the physical and electronic properties of these materials. The bromo-group, for example, can serve as a reactive site for polymerization or for grafting the molecule onto surfaces.

Fragment-Based Drug Discovery: In medicinal chemistry, this compound can serve as a "fragment" or starting point for the development of more complex drug candidates. nih.gov The triazole core is a known pharmacophore, and the ethyl, methyl, and bromo-substituents provide vectors for chemical elaboration to optimize interactions with a biological target. nih.gov

Automated Synthesis Platforms: The development of automated synthesis platforms, often coupled with flow chemistry, allows for the rapid generation of libraries of related compounds for high-throughput screening. acs.org As a versatile building block, this compound is an ideal candidate for inclusion in such platforms to quickly explore chemical space around the substituted triazole core.

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole, and how can reaction conditions be systematically optimized?

- Methodological Answer : A common approach involves bromination of pre-synthesized triazole precursors using bromine or N-bromosuccinimide (NBS) under controlled temperatures (e.g., 80°C in acetic acid). Key variables include solvent polarity (e.g., DMSO for solubility), reaction time (18–24 hours), and stoichiometric ratios of brominating agents. Post-reaction purification via recrystallization (water-ethanol mixtures) or column chromatography improves yield (65–85%) and purity (>95%). Monitoring by TLC and NMR ensures intermediate formation .

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : H and C NMR identify substituent positions (e.g., ethyl/methyl groups and bromine-induced deshielding).

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 218.0).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>98%).

- Elemental Analysis : Matches calculated vs. observed C, H, N, Br percentages .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. Strategies:

- Variable-Temperature NMR : Detect conformational changes in solution.

- X-ray Diffraction : Compare experimental bond lengths/angles (e.g., Br–C bond: 1.89–1.92 Å) with DFT-optimized geometries.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H⋯Br contacts) influencing solid-state structure .

Q. What strategies improve the biological activity of this compound through structural modifications?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace the ethyl group with bulkier substituents (e.g., aryl) to enhance target binding.

- Click Chemistry : Introduce azide-alkyne cycloaddition products for library diversification.

- Biological Assays : Test antimicrobial activity via MIC assays against S. aureus or cytotoxicity via MTT assays on cancer cell lines. Substituent polarity (e.g., bromine) improves membrane permeability .

Q. How can SHELX software be applied to refine the crystal structure of this compound?

- Methodological Answer :

- Data Collection : Use a Bruker SMART APEXII diffractometer (Mo-Kα radiation) to collect intensity data.

- Structure Solution : SHELXD identifies initial phases via direct methods.

- Refinement (SHELXL) : Iteratively adjust positional/anisotropic displacement parameters. Validate with R-factor (<5%) and residual electron density maps.

- Validation : Check for twinning (PLATON) and hydrogen-bonding networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.